molecular formula C21H19ClN2OS B11338183 4-[(2-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11338183
M. Wt: 382.9 g/mol
InChI Key: IQHFHNIBTPFTIJ-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Uniqueness

The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenylmethylsulfanyl group, for example, may enhance its reactivity and binding affinity to certain molecular targets compared to its brominated or fluorinated analogs.

Properties

Molecular Formula

C21H19ClN2OS

Molecular Weight

382.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19ClN2OS/c1-14-6-4-8-16(12-14)24-19-11-5-9-17(19)20(23-21(24)25)26-13-15-7-2-3-10-18(15)22/h2-4,6-8,10,12H,5,9,11,13H2,1H3

InChI Key

IQHFHNIBTPFTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl

Origin of Product

United States

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